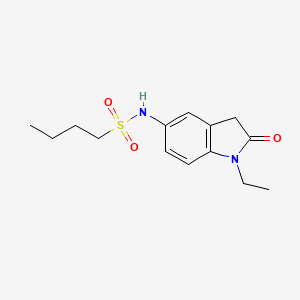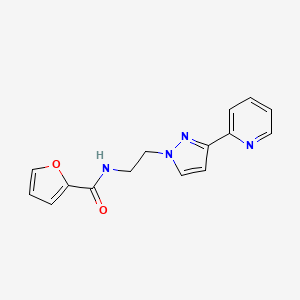
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound known for its potential in medicinal and chemical applications. With its unique molecular structure, it offers various functionalities that make it a valuable subject for research in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. Starting with readily available reagents like pyridine, pyrazole, and furan-2-carboxylic acid, the process includes steps such as coupling reactions, amide bond formation, and possibly catalytic hydrogenation. Each step requires specific conditions like controlled temperature, solvent choice, and precise timing to ensure high yield and purity of the final product.
Industrial Production Methods:
In an industrial context, optimizing the synthesis involves large-scale reactions with high throughput. Continuous flow chemistry and automated synthesisers can significantly enhance the efficiency of production, maintaining consistency and reducing costs. Reagents are often sourced in bulk, and reaction conditions are meticulously monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions such as:
Oxidation and reduction, affecting the pyrazole and pyridine rings.
Substitution reactions on the aromatic systems.
Hydrolysis or enzymatic breakdown of the carboxamide group.
Common Reagents and Conditions:
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions might vary from room temperature to elevated temperatures, under inert atmosphere or specific pH conditions.
Major Products Formed:
Depending on the type of reaction, major products can include oxidized or reduced derivatives, substituted variants, or decomposed fragments if hydrolyzed.
Scientific Research Applications
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is employed in:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: : Utilized in developing advanced materials or as a precursor for various chemical products.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that recognize its functional groups.
Pathways Involved: : Could involve inhibition of enzymatic activity, modulation of receptor signaling, or binding to specific DNA sequences.
Comparison with Similar Compounds
N-(2-(3-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide
Highlighting Uniqueness:
What sets N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide apart is its specific arrangement of the pyridine, pyrazole, and furan moieties. This arrangement confers unique physicochemical properties and biological activities that are distinct from other similar compounds.
There you have it, an article packed with details. Anything else to dive deeper into?
Properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBATZMAOLYBPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
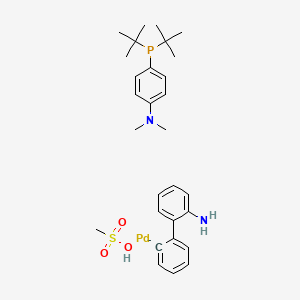
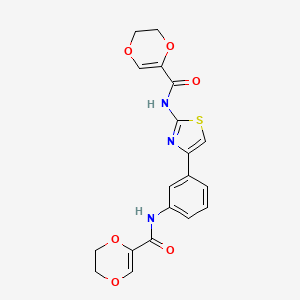
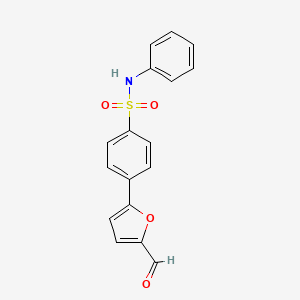
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzamide](/img/structure/B2968065.png)
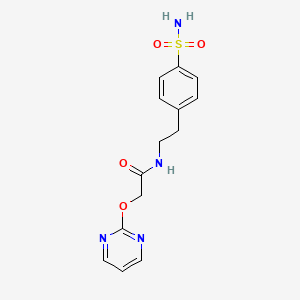
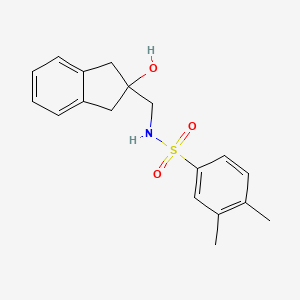
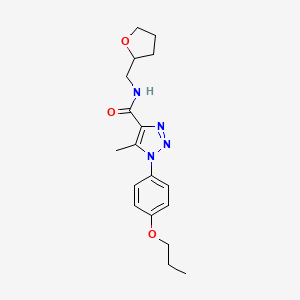
![4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one](/img/structure/B2968073.png)
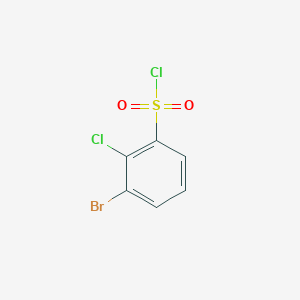
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
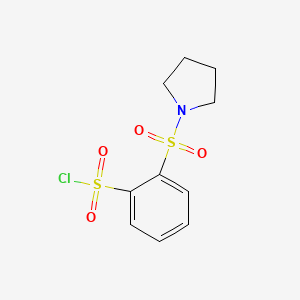
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)
